N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide is a complex organic compound that integrates various functional groups, making it of interest in medicinal chemistry and pharmaceutical development. Its structure combines a pyrimidine moiety with a benzamide, suggesting potential biological activity, particularly in the fields of anti-inflammatory and anticancer research.
This compound can be classified as a benzamide derivative with a pyrimidine component. It is synthesized through multi-step chemical reactions involving specific reactants and conditions that facilitate the formation of its unique structure. The compound's IUPAC name reflects its intricate structure, which includes a sulfanyl group and a phenyl ethyl moiety.
The synthesis of N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide typically involves several key steps:
The molecular formula for N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Property | Value |
---|---|
Molecular Weight | 349.4 g/mol |
IUPAC Name | N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide |
InChI | InChI=1S/C19H19N5O2S/c1-3... |
InChI Key | GKKHFVFUXRHTKD-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NC3=CN=C(C=C3)OC)C |
The structural complexity is indicative of its potential interactions in biological systems.
N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties for specific applications.
The mechanism of action for N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide involves its interaction with biological targets such as enzymes or receptors.
This mechanism underscores the compound's potential therapeutic effects in treating various diseases.
The physical properties include:
Chemical properties include:
Relevant data from studies indicate that modifications to the structure can significantly impact both solubility and stability, which are crucial for pharmacological applications.
N-{1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-oxo-2-phenylethyl}benzamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: